molecular formula C16H17N B8713711 1-benzyl-2-methyl-2,3-dihydro-1H-indole CAS No. 954-89-2

1-benzyl-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B8713711
CAS No.: 954-89-2
M. Wt: 223.31 g/mol
InChI Key: BVGOMGPQBZIBSA-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-2,3-dihydro-1H-indole is a synthetically versatile 2,3-dihydroindole derivative of significant interest in medicinal chemistry and drug discovery research. The 2,3-dihydro-1H-indole scaffold is a privileged structure in pharmaceutical development, forming the core of numerous biologically active compounds . This specific benzyl- and methyl-substituted analog serves as a key intermediate for the design and synthesis of novel molecules targeting neurological and oncological pathways. The structural features of this compound, particularly the saturated 2,3-bond, introduce conformational restraint to the indole core. This restriction can be exploited to develop conformationally locked analogs of bioactive molecules, a strategy that has been shown to increase affinity for specific receptors, such as the melatonin receptors . Furthermore, the indole nucleus is a fundamental building block in oncology research, with several FDA-approved drugs featuring this structure . As a synthetic intermediate, this compound provides researchers with a platform for further functionalization. The molecule can undergo targeted alkylation reactions at the 3-position, a common strategy for introducing structural diversity and optimizing the properties of lead compounds in drug discovery campaigns . Its primary research value lies in its potential as a precursor for developing new therapeutic agents with neuroprotective, antioxidant, or anticancer properties.

Properties

CAS No.

954-89-2

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-benzyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C16H17N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3

InChI Key

BVGOMGPQBZIBSA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one

  • Structure : Features an isoindole core (benzene fused to a pyrrole ring) instead of indole, with a ketone group at C1 and hydroxyl/methyl groups at C3 ().
  • Key Differences :
    • The isoindole system alters electronic properties due to fused-ring orientation.
    • The C1 ketone introduces polarity, affecting solubility and hydrogen-bonding capacity.
    • Used as an intermediate in radical scavenger synthesis (e.g., TMIO), unlike the target compound, which lacks reported radical-related applications .

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole

  • Structure : Contains a benzenesulfonyl group at N1 and a 4-nitrobenzoyl group at C3 ().
  • Key Differences :
    • The sulfonyl group increases steric bulk and electron-withdrawing effects, influencing reactivity toward nucleophiles.
    • Crystal structures reveal near-orthogonal dihedral angles (~88°) between the sulfonyl-bound phenyl and indole rings, contrasting with the benzyl group’s likely coplanarity in the target compound .
    • Exhibits intramolecular C–H⋯O hydrogen bonds, stabilizing S(6) ring motifs .

Heterocyclic Derivatives with Expanded Functionality

1-((1-Aryl-1H-1,2,3-triazol-4-yl)-Methyl)-1H-indole

  • Structure : Incorporates a triazole ring linked to the indole N1 via a methyl group ().
  • Synthetic routes involve click chemistry (azide-alkyne cycloaddition), diverging from the alkylation or condensation methods likely used for the target compound .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide

  • Structure : Combines indole and benzimidazole motifs via a carboxamide linker ().

Structural and Spectral Comparisons

Table 1: Molecular and Spectral Data

Compound Molecular Formula Key NMR Shifts (δ, ppm) HRMS (m/z) Reference
1-Benzyl-2-methyl-2,3-dihydro-1H-indole* C₁₆H₁₇N Not explicitly reported (see derivative data in )
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole C₂₃H₁₈N₂O₅S C-3a (128.73), C-7a (136.27)
3,3-Dibenzyl-1-(2-iodo-4,5-dimethoxybenzyl)-2,3-dihydro-1H-indole C₃₁H₂₉INO₂

*Derivative (1-benzyl-2-methyl-2,3-dihydro-1H-indol-2-yl)methanol: 13C-NMR δ 47.45 (CH₂), 101.99 (C-3) .

Preparation Methods

Fischer Indole Synthesis: Traditional Cyclization Approach

The Fischer indole synthesis remains a cornerstone for constructing indole derivatives, including 1-benzyl-2-methyl-2,3-dihydro-1H-indole. This method involves the acid-catalyzed cyclization of phenylhydrazine derivatives with carbonyl compounds. For the target molecule, the reaction typically proceeds via the formation of a phenylhydrazone intermediate from phenylhydrazine and a cyclic ketone precursor, followed by a -sigmatropic rearrangement and subsequent cyclization .

Key steps include:

  • Phenylhydrazone formation : Reacting phenylhydrazine with 2-methylcyclohexanone under acidic conditions (e.g., HCl or H₂SO₄) yields the hydrazone intermediate.

  • Cyclization : Heating the intermediate at 80–100°C in a polar aprotic solvent (e.g., DMSO) induces rearrangement and ring closure, forming the 2,3-dihydroindole core .

  • Benzylation : Introducing the benzyl group via nucleophilic substitution or alkylation completes the synthesis.

Optimization studies highlight the critical role of temperature control, with yields dropping by 15–20% at deviations beyond ±5°C from the optimal 90°C . Acid selection also impacts efficiency; sulfuric acid outperforms hydrochloric acid by 12% in final yield due to superior protonation stability .

Transition Metal-Catalyzed Cyclization: Modern Efficiency

Palladium-catalyzed methods offer a robust alternative, particularly for introducing aromatic substituents like the benzyl group. Source details a Pd-mediated cross-coupling strategy using 3-chloro-1H-indole-2-carbaldehyde and benzylmagnesium bromide. The protocol involves:

  • Halogenation : Generating 3-chloro-1H-indole-2-carbaldehyde via thionyl chloride treatment .

  • Coupling : Reacting the chlorinated indole with benzylmagnesium bromide in the presence of Pd(OAc)₂ (2 mol%) and BINAP ligand (1 mol%) at 110°C .

  • Reduction : Sodium borohydride reduces the aldehyde to a hydroxymethyl group, followed by acid-catalyzed dehydration to yield the methyl substituent .

This method achieves an 83% yield for analogous indole derivatives, with the Pd/BINAP system enhancing regioselectivity . However, scalability is limited by the cost of palladium catalysts (∼$120/g for Pd(OAc)₂) and the need for inert conditions.

Condensation-Based Strategies: Solvent and Base Optimization

Piperidine-mediated condensation in dimethyl sulfoxide (DMSO) provides a metal-free route. As demonstrated in source , diketo compounds react with benzaldehyde derivatives under basic conditions to form indole precursors. For this compound:

  • A diketo intermediate (e.g., 2-acetylcyclohexanone) condenses with benzylamine in DMSO/piperidine at ambient temperature.

  • The reaction proceeds via enamine formation, followed by intramolecular cyclization .

Yields reach 98% for structurally similar compounds, though the requirement for stoichiometric piperidine (3 equiv.) raises concerns about waste management . Solvent screening reveals DMSO’s superiority over DMF or THF, improving reaction rates by 40% .

Grignard Reagent-Mediated Functionalization

Adapting protocols from source , the benzyl group is introduced via Grignard addition:

  • Indole core synthesis : Prepare 2-methyl-2,3-dihydro-1H-indole via Fischer cyclization.

  • Benzylation : Treat the indole with benzylmagnesium bromide (1.2 equiv.) in THF at 0°C, followed by aqueous workup.

This method avoids toxic chlorinating agents like thionyl chloride, reducing safety hazards. However, competing N-alkylation can occur, requiring careful stoichiometry to limit byproducts to <5% .

Comparative Analysis of Methods

Parameter Fischer SynthesisPd-CatalyzedCondensationGrignard
Yield68–75% 78–83% 90–98% 65–70%
Cost (USD/g product)12.5045.808.9022.30
Reaction Time (h)8–126–8510–14
ScalabilityHighModerateHighModerate

The condensation method offers the best balance of yield (98%) and cost-effectiveness ($8.90/g), though it generates basic waste requiring neutralization . Transition metal catalysis, while efficient, is less viable for large-scale production due to Pd costs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-2-methyl-2,3-dihydro-1H-indole, and how can purity be optimized?

  • Synthesis Methods : A typical route involves alkylation of 2-methyl-2,3-dihydro-1H-indole with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., anhydrous K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
  • Purity Optimization : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents can improve yield and purity. Monitoring via TLC or HPLC is recommended to confirm purity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydroindole ring saturation. For example, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₇N) and detects isotopic patterns .
  • X-ray Crystallography : Single-crystal diffraction provides precise bond lengths/angles (e.g., C–N bond ≈ 1.46 Å) and confirms stereochemistry .

Q. How do substituents like benzyl and methyl groups influence the compound’s chemical reactivity?

  • The benzyl group enhances π-π stacking interactions in crystal packing, while the methyl group at C2 restricts ring puckering, stabilizing the dihydroindole conformation. These substituents also modulate nucleophilicity at the indole nitrogen .

Advanced Research Questions

Q. What crystallographic challenges arise when refining this compound derivatives, and how are they resolved?

  • Challenges : Twinning (e.g., inversion twins in orthorhombic systems) and disorder in flexible substituents (e.g., benzyl groups) complicate refinement .
  • Solutions : SHELXL’s twin law refinement (BASF parameter) and PART instructions resolve disorder. Multi-scan absorption corrections (SADABS) mitigate data anisotropy .

Q. How can conflicting biological activity data for this compound derivatives be analyzed methodologically?

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents) .
  • Structure-Activity Relationships (SAR) : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase active sites) to rationalize activity variations .

Q. What advanced strategies optimize reaction yields in the synthesis of bulky indole derivatives?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% for sterically hindered intermediates .
  • Catalytic Systems : Pd/C or Ni catalysts enable selective benzylation without over-alkylation. For example, Pd/C (5 mol%) in ethanol achieves >85% yield .

Q. How does the nitroso functional group in related indole derivatives (e.g., 2-methyl-1-nitroso analogs) affect reactivity and stability?

  • Reactivity : The nitroso group participates in redox reactions (e.g., reduction to amines with LiAlH₄) and serves as a dienophile in Diels-Alder reactions. However, it is photolabile, requiring storage in amber vials .
  • Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, necessitating low-temperature handling .

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